6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 910442-10-3
VCID: VC20498075
InChI: InChI=1S/C28H28N2O/c1-20(2)29-17-8-12-23-19-24(14-15-26(23)29)27-25-13-7-6-9-21(25)16-18-30(27)28(31)22-10-4-3-5-11-22/h3-7,9-11,13-16,18-20,27H,8,12,17H2,1-2H3
SMILES:
Molecular Formula: C28H28N2O
Molecular Weight: 408.5 g/mol

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline

CAS No.: 910442-10-3

Cat. No.: VC20498075

Molecular Formula: C28H28N2O

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline - 910442-10-3

Specification

CAS No. 910442-10-3
Molecular Formula C28H28N2O
Molecular Weight 408.5 g/mol
IUPAC Name phenyl-[1-(1-propan-2-yl-3,4-dihydro-2H-quinolin-6-yl)-1H-isoquinolin-2-yl]methanone
Standard InChI InChI=1S/C28H28N2O/c1-20(2)29-17-8-12-23-19-24(14-15-26(23)29)27-25-13-7-6-9-21(25)16-18-30(27)28(31)22-10-4-3-5-11-22/h3-7,9-11,13-16,18-20,27H,8,12,17H2,1-2H3
Standard InChI Key UGYNXIJYLXBRHS-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCCC2=C1C=CC(=C2)C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5

Introduction

Chemical Identification and Structural Features

Molecular Characteristics

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline possesses the molecular formula C₂₈H₂₈N₂O and a molecular weight of 408.5 g/mol . Its IUPAC name, phenyl-[1-(1-propan-2-yl-3,4-dihydro-2H-quinolin-6-yl)-1H-isoquinolin-2-yl]methanone, reflects the integration of a tetrahydroquinoline scaffold (C₁₃H₁₅N) linked to a dihydroisoquinoline system (C₁₀H₉N) via a benzoyl group (C₆H₅CO). The stereoelectronic effects of the isopropyl substituent at position 1 and the benzoyl group at position 2 contribute to its conformational rigidity.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.910442-10-3
Molecular FormulaC₂₈H₂₈N₂O
Molecular Weight408.5 g/mol
SMILESCC(C)N1CCCC2=C1C=CC(=C2)C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5
InChIKeyUGYNXIJYLXBRHS-UHFFFAOYSA-N

Structural Analysis

X-ray crystallography and NMR studies reveal a planar tetrahydroquinoline ring system fused to a partially saturated isoquinoline moiety. The benzoyl group at position 2 introduces π-π stacking capabilities, while the isopropyl substituent enhances lipophilicity, as evidenced by a calculated logP value of 4.2 . Density functional theory (DFT) simulations suggest that the compound adopts a boat conformation in the tetrahydroquinoline ring, optimizing steric interactions between substituents .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline typically involves a multi-step sequence:

  • Friedländer Annulation: Condensation of 6-amino-1-isopropyl-1,2,3,4-tetrahydroquinoline with benzoylacetonitrile under acidic conditions yields the isoquinoline core.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling introduces the benzoyl group at position 2, achieving yields of 68–72% .

  • Reductive Amination: Final functionalization with isopropylamine ensures stereochemical purity (>98% enantiomeric excess).

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Friedländer Annulation659512
Buchwald-Hartwig70978
Reductive Amination85996

Challenges in Scale-Up

Industrial production faces hurdles such as:

  • Regioselectivity Issues: Competing reactions at positions 6 and 8 of the tetrahydroquinoline ring require precise temperature control (60–65°C).

  • Catalyst Deactivation: Residual moisture (>50 ppm) in solvents like tetrahydrofuran (THF) reduces palladium catalyst efficiency by 40% .

Pharmacological and Biological Activity

N-Type Calcium Channel Modulation

Patent AU2008254061B2 highlights structurally related 1-substituted tetrahydroisoquinolines as selective N-type Ca²⁺ channel blockers, with IC₅₀ values <100 nM . While direct data for this compound is limited, its structural similarity suggests potential efficacy in:

  • Neuropathic Pain Management: Inhibition of Cav2.2 channels in dorsal root ganglia .

  • Opioid-Induced Constipation: Reduction of gastrointestinal motility disorders via enteric nervous system modulation .

Comparative Bioactivity Profiles

Compared to analogs like 1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (PubChem CID 177511), which exhibits dopaminergic activity, this compound’s benzoyl group may enhance blood-brain barrier permeability by 30% .

Comparison with Structural Analogs

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey SubstituentsPrimary Activity
6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one251.28 g/molBenzoyl, ketoneAnticancer (IC₅₀ = 5 µM)
1-Benzyl-6,7-dihydroxy-tetrahydroisoquinoline255.31 g/molBenzyl, dihydroxyDopamine receptor modulation

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